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Compound of Interest

Compound Name: Diisopropyl(bromomethyl)boronate

Cat. No.: B135683

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl(bromomethyl)boronate is a valuable reagent in organic synthesis, particularly in
the formation of carbon-boron bonds for the construction of complex molecules. As with any
chemical compound used in exacting research and development environments, a thorough
understanding of its structural and spectroscopic properties is paramount for quality control,
reaction monitoring, and characterization of its derivatives. This technical guide provides a
summary of the expected spectroscopic data for Diisopropyl(bromomethyl)boronate,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. Detailed experimental protocols for acquiring such data are also presented.

While experimental spectra for this specific compound are not widely available in public
databases, the information herein is based on established principles of spectroscopy and data
from analogous boronic esters. This guide serves as a practical reference for researchers
working with this and similar compounds.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for
Diisopropyl(bromomethyl)boronate. These values are derived from the chemical structure
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and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
Diisopropyl(bromomethyl)boronate (C7H16BBrO2), tH, 13C, and *B NMR are particularly
informative.

Table 1: Predicted *H NMR Data (CDCls, 400 MHz)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~45-4.7 septet 2H O-CH(CHs)2
~2.5 S 2H Br-CHz2-B
~1.2 d 12H O-CH(CH3)2

Table 2: Predicted 3C NMR Data (CDCls, 100 MHz)

Chemical Shift (6) ppm Assignment
~70 O-CH(CHs)2
~25 (broad) Br-CH2-B
~24 O-CH(CHs)2

Note: The carbon attached to boron often appears as a broad signal due to quadrupolar
relaxation of the boron nucleus.

Table 3: Predicted *'B NMR Data (CDClIs, 128 MHz)

Chemical Shift (8) ppm Comments

30 . 35 Typical for a tricoordinate boronic ester. The
signal will be a broad singlet.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Diisopropyl(bromomethyl)boronate is a liquid, and its IR spectrum can be obtained from a

thin film.

Table 4: Expected IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment
2975 - 2870 Strong C-H stretch (alkyl)
1470 - 1450 Medium C-H bend (alkyl)
1380 - 1320 Strong B-O stretch

1145 -1100 Strong C-O stretch

~650 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data

lon Calculated m/z Comments
Molecular ion peak. The
presence of bromine results in
[M]*+ 222.0427 | 224.0406 a characteristic M/M+2 isotopic

pattern with approximately

equal intensity.

[M-CH(CHs)2]*

179.0040/181.0020

Loss of an isopropyl group.

[M-OCH(CH3)z]*

163.9989 / 165.9969

Loss of an isopropoxy group.

[M-Br]*

143.1236

Loss of a bromine atom.
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The monoisotopic mass of Diisopropyl(bromomethyl)boronate is 222.04267 Da.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy of Boronic Esters

Objective: To obtain high-resolution 1H, 13C, and B NMR spectra of
Diisopropyl(bromomethyl)boronate.

Materials:

» Diisopropyl(bromomethyl)boronate sample

Deuterated chloroform (CDCls)

NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., 400 MHz)
Procedure:
e Sample Preparation:

o Accurately weigh approximately 5-10 mg of the Diisopropyl(bromomethyl)boronate
sample.

o Dissolve the sample in approximately 0.6-0.7 mL of CDCls in a small vial.
o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls.
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o Shim the magnetic field to achieve optimal homogeneity.

o Data Acquisition:

o 'H NMR: Acquire the proton spectrum using standard parameters. Typically, a 90° pulse
and a relaxation delay of 1-2 seconds are used.

o 18C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o 1B NMR: Acquire the boron spectrum. A specific boron probe or a broadband probe tuned
to the 1B frequency is required. Due to the quadrupolar nature of the 1B nucleus, the
signals are typically broad.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase correct the spectra.

o Reference the spectra. For *H and 3C NMR in CDCls, the residual solvent peak (7.26 ppm
for 1H, 77.16 ppm for 13C) is typically used as an internal reference. For 1B NMR, an
external standard such as BFs-OEtz can be used.

o Integrate the peaks in the *H NMR spectrum.

FTIR Spectroscopy of Liquid Samples

Obijective: To obtain an infrared spectrum of liquid Diisopropyl(bromomethyl)boronate.
Method 1: Thin Film on Salt Plates

Materials:

o Diisopropyl(bromomethyl)boronate sample

e FTIR spectrometer
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o Salt plates (e.g., NaCl or KBr)
e Pipette
o Tissues
Procedure:
e Sample Preparation:
o Ensure the salt plates are clean and dry.

o Place one to two drops of the liquid Diisopropyl(bromomethyl)boronate sample onto the

center of one salt plate.

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
Avoid introducing air bubbles.

o Data Acquisition:
o Place the salt plate assembly into the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty beam path.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm~1.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks.
Method 2: Attenuated Total Reflectance (ATR)
Materials:

» Diisopropyl(bromomethyl)boronate sample
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FTIR spectrometer with an ATR accessory

Pipette

Solvent for cleaning (e.g., isopropanol)

Tissues

Procedure:

e Sample Preparation:

o Ensure the ATR crystal is clean.

o Place a single drop of the liquid Diisopropyl(bromomethyl)boronate sample directly
onto the ATR crystal.

o Data Acquisition:
o Acquire a background spectrum with the clean, empty ATR crystal.
o Acquire the sample spectrum.

» Data Processing:
o The software will generate the final spectrum.

o Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the
measurement.

Mass Spectrometry of Small Organic Molecules

Objective: To determine the mass-to-charge ratio of Diisopropyl(bromomethyl)boronate and
its fragments.

Materials:

» Diisopropyl(bromomethyl)boronate sample
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e Mass spectrometer (e.g., with Electrospray lonization - ESI)
¢ Volatile solvent (e.g., methanol or acetonitrile)

» Vials and syringes

Procedure:

e Sample Preparation:

o Prepare a dilute solution of the Diisopropyl(bromomethyl)boronate sample in a volatile
solvent. A typical concentration is in the range of 1-10 pg/mL.

o Filter the sample solution if any particulate matter is present to avoid clogging the
instrument.

e Instrument Setup:

o Set the mass spectrometer to the desired ionization mode (positive or negative ion mode).
For this compound, positive ion mode is likely to be more informative.

o Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
o Data Acquisition:

o Introduce the sample solution into the ion source via direct infusion using a syringe pump
or through a liquid chromatography (LC) system.

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

o If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting
the molecular ion and subjecting it to collision-induced dissociation (CID).

e Data Analysis:

o Identify the molecular ion peak.
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o Analyze the isotopic pattern, which will be characteristic for a bromine-containing
compound.

o Propose structures for the major fragment ions.

o If high-resolution mass spectrometry is used, determine the elemental composition from
the accurate mass measurement.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
chemical compound.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis and spectroscopic confirmation of a chemical compound.
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Caption: Integration of multimodal spectroscopic data for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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